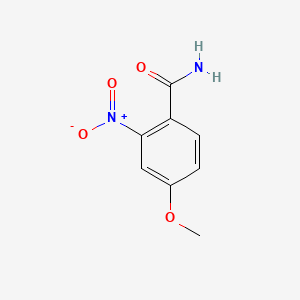

4-Methoxy-2-nitrobenzamide

説明

Contextualization within the Benzamide (B126) Chemical Space

Benzamides are a class of chemical compounds characterized by an aromatic structure containing a carboxamido group (–C(=O)NH₂) attached to a benzene (B151609) ring. nih.gov This core structure serves as a scaffold for a vast array of derivatives with diverse pharmacological properties. ontosight.ai Compounds within the benzamide chemical space are known for their wide-ranging biological activities and are integral to many areas of medicinal chemistry. ontosight.ai

4-Methoxy-2-nitrobenzamide is a specific entity within this large family. Its identity is defined by the methoxy (B1213986) (–OCH₃) and nitro (–NO₂) groups on the benzene ring, which modulate the electronic properties and steric configuration of the molecule. cymitquimica.com The presence and position of these functional groups make it a versatile intermediate, allowing chemists to synthesize more complex molecules by modifying the core structure. cymitquimica.com The broader class of nitrobenzamides, to which this compound belongs, is noted for a range of biological activities, including antimycobacterial and antiparasitic properties. ontosight.ai

Evolution of Research on this compound and its Derivatives

Initial interest in this compound and similar structures was primarily due to their utility as building blocks in organic synthesis. The compound's functional groups are amenable to various chemical transformations. For instance, the nitro group can be readily reduced to an amino group (-NH₂), a common step in the synthesis of more complex pharmaceutical agents. evitachem.com

More recently, research has evolved from focusing on the compound as a simple intermediate to exploring the biological activities of its complex derivatives. A significant area of contemporary research involves using the related 2-methoxybenzamide (B150088) moiety as a starting point for developing potent and selective inhibitors of biological targets. nih.govsrce.hr For example, a 2025 study detailed a ligand-based design strategy to expand a library of benzamide-derived inhibitors for the voltage-gated potassium channel Kv1.3, a validated target for autoimmune diseases. nih.gov This research showcases the evolution from a basic scaffold to highly specialized therapeutic candidates through systematic structural modifications. nih.govsrce.hr Another related research avenue has demonstrated the use of the 4-methoxy-2-nitrobenzyl group, a structurally similar motif, as a reversible backbone-protecting group in modern peptide synthesis, highlighting the expanding applications of this chemical framework. rsc.org

Emerging Significance in Medicinal Chemistry and Related Fields

The significance of this compound in modern research lies in its role as a precursor to and a foundational structure for compounds with significant therapeutic potential. Its derivatives are being actively investigated across several fields of medicinal chemistry.

Immunomodulatory Agents: A prominent emerging application is the development of inhibitors for the Kv1.3 potassium channel, which is a key regulator of T-cell activation. nih.gov By modifying the 2-methoxybenzamide scaffold, researchers have synthesized novel derivatives with submicromolar inhibitory activity, making them promising candidates for treating autoimmune and inflammatory diseases. nih.gov The structure-activity relationship studies in this area are sophisticated, revealing that subtle changes, such as the stereochemistry of the molecule (cis- vs. trans-isomers), can dramatically impact potency. nih.govfarmaceut.org

Interactive Table: Kv1.3 Inhibition by Benzamide Derivatives

| Compound ID | Description | IC₅₀ Value (nM) |

| cis-14i | A hydroxy derivative exhibiting the highest potency in its series. | 326 |

| cis-14d | A hydroxy derivative with potency close to the lead compound in its series. | 346 |

| trans-18 | A carbamate (B1207046) derivative showing the highest potency in its series, demonstrating significant inhibition. | 122 |

| trans-16 | A potent carbamate derivative from the same series as trans-18. | 166 |

| Data sourced from a 2025 study on Kv1.3 inhibitors. nih.govfarmaceut.org |

Antimicrobial and Antiparasitic Research: The broader class of nitroaromatic compounds, including nitrobenzamides, has emerged as a promising source of new antimycobacterial agents. ontosight.ai Research has shown that derivatives based on a dinitrobenzamide scaffold exhibit activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. ontosight.ai Some of these compounds are believed to target essential enzymes like decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1). ontosight.ai Furthermore, nitrobenzamide derivatives have been investigated for their potential against parasites such as Trypanosoma cruzi and Leishmania mexicana. ontosight.ai

Anticancer and Antidiabetic Research: Benzamide derivatives are frequently screened for their potential as anticancer agents. ontosight.aiontosight.ai The structural versatility allows for the design of molecules that can interact with various biological targets implicated in cancer. ontosight.ai Additionally, complex nitrobenzamide derivatives have been synthesized and evaluated as potential antidiabetic agents by targeting enzymes like α-glucosidase and α-amylase. nih.gov

Versatile Synthetic Intermediate: Beyond direct biological applications of its derivatives, this compound continues to be significant as a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science research. Its defined structure provides a reliable starting point for multi-step syntheses. evitachem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-5-2-3-6(8(9)11)7(4-5)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDIKLOJLSJNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955432 | |

| Record name | 4-Methoxy-2-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33844-22-3 | |

| Record name | 4-Methoxy-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33844-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-p-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033844223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-anisamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations of 4 Methoxy 2 Nitrobenzamide

Primary Synthetic Routes to 4-Methoxy-2-nitrobenzamide

The synthesis of this compound can be effectively achieved through a couple of primary methodologies, primarily starting from a nitrobenzoic acid precursor or through direct amidation reactions.

Strategies from Nitrobenzoic Acid Precursors

A predominant and versatile method for the synthesis of this compound begins with 4-methoxy-2-nitrobenzoic acid. This route offers the flexibility of first establishing the desired substitution pattern on the benzoic acid ring before the final amidation step.

The synthesis often involves the nitration of 4-methoxybenzoic acid. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The methoxy (B1213986) group, being an ortho-, para-director, guides the incoming nitro group to the position ortho to it (C2), yielding 4-methoxy-2-nitrobenzoic acid.

Once the 4-methoxy-2-nitrobenzoic acid is obtained, it can be converted to this compound. A common approach is the activation of the carboxylic acid functional group. This is frequently accomplished by converting the carboxylic acid to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are employed for this transformation. google.com The resulting 4-methoxy-2-nitrobenzoyl chloride is then reacted with ammonia (B1221849) to furnish the final this compound.

An alternative to the use of acyl chlorides involves the use of coupling agents. Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) in conjunction with N-hydroxysuccinimide (NHS) can facilitate the direct amidation of 4-methoxy-2-nitrobenzoic acid with an amine source. google.com

| Starting Material | Reagents | Key Transformation | Product | Reference |

| 4-Methoxybenzoic acid | HNO₃, H₂SO₄ | Nitration | 4-Methoxy-2-nitrobenzoic acid | |

| 4-Methoxy-2-nitrobenzoic acid | SOCl₂ or Oxalyl chloride, then NH₃ | Acyl chloride formation and amidation | This compound | google.com |

| 4-Methoxy-2-nitrobenzoic acid | EDC.HCl, NHS, Amine | Direct amidation | N-substituted 4-Methoxy-2-nitrobenzamides | google.com |

Amidation Reactions for Benzamide (B126) Formation

Amidation reactions are central to the synthesis of benzamides, including this compound. These reactions involve the formation of an amide bond between a carboxylic acid derivative and an amine.

As mentioned previously, the conversion of 4-methoxy-2-nitrobenzoic acid to its acyl chloride followed by reaction with ammonia or a primary or secondary amine is a classic and effective method for forming the amide bond. This two-step process is widely used due to its efficiency.

Direct amidation methods, which avoid the isolation of the acyl chloride intermediate, are also prevalent. These "one-pot" procedures often utilize coupling agents that activate the carboxylic acid in situ. A variety of such reagents exist, including carbodiimides (like DCC and EDC) and phosphonium (B103445) or uronium salts (like HBTU and HATU). google.comdiva-portal.org For instance, the combination of EDC and NHS has been successfully used to synthesize N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide from 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine (B124133). google.com

Furthermore, other less common but effective reagents can mediate this transformation. For example, titanium(IV) chloride (TiCl₄) has been shown to facilitate the direct condensation of carboxylic acids and amines. nih.gov Boron-based catalysts have also been explored for direct amidation reactions, although they often require elevated temperatures. diva-portal.org

Derivatization and Analog Generation of this compound

The structure of this compound provides multiple sites for chemical modification, allowing for the generation of a wide range of analogs with potentially diverse properties. These modifications can be made at the amide nitrogen, on the benzene (B151609) ring, or by introducing heterocyclic moieties.

Modifications at the Amide Nitrogen

The amide nitrogen of this compound is a key position for derivatization. By reacting 4-methoxy-2-nitrobenzoyl chloride (or the parent acid with a coupling agent) with various primary and secondary amines, a vast library of N-substituted analogs can be synthesized.

This strategy has been employed to create a variety of derivatives. For instance, reaction with N,N-diethylethylenediamine leads to the formation of N-(diethylaminoethyl)-2-methoxy-4-amino-5-nitrobenzamide (following reduction of a related nitro group). google.com Similarly, N-benzyl, N-(4-fluorophenethyl), and N-(4-methoxyphenyl) derivatives of 2-nitrobenzamide (B184338) have been prepared from 2-nitrobenzoic acid and the corresponding amines, showcasing the versatility of this approach which is applicable to the 4-methoxy analog. nih.gov The synthesis of N-(4-methoxybenzyl)-2-nitrobenzamide has also been documented. ontosight.ai

Furthermore, the amide nitrogen can be part of a more complex substituent. For example, N-methoxy-N-methyl-2-nitrobenzamide, a Weinreb amide, has been synthesized from 2-nitrobenzoic acid and N,O-dimethylhydroxylamine. This type of derivative is particularly useful for further synthetic transformations.

| Amine Reactant | Resulting N-Substituent | Reference |

| Phenylmethanamine | Benzyl | nih.gov |

| 2-(4-Fluorophenyl)ethan-1-amine | 4-Fluorophenethyl | nih.gov |

| 4-Methoxyaniline | 4-Methoxyphenyl | nih.gov |

| N,O-Dimethylhydroxylamine | Methoxy-methyl |

Substituent Variations on the Benzene Ring

For example, starting with differently substituted nitrobenzoic acids, such as 5-methyl-2-nitrobenzoic acid or 5-methoxy-2-nitrobenzoic acid, allows for the synthesis of benzamide analogs with additional or alternative substituents on the ring. nih.gov The synthesis of N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide demonstrates the preparation of a derivative with a different nitro substitution pattern and a substituted phenyl group on the amide nitrogen. smolecule.com

The existing nitro and methoxy groups on this compound also direct further electrophilic aromatic substitution, although the deactivating effect of the nitro group can make such reactions challenging. More commonly, the nitro group is chemically transformed. A key reaction is the reduction of the nitro group to an amino group, typically using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions. smolecule.com This opens up a plethora of further derivatization possibilities, such as diazotization or acylation of the newly formed amino group.

| Precursor/Reagent | Modification | Resulting Structure Feature | Reference |

| 5-Methyl-2-nitrobenzoic acid | Starting material variation | 5-Methyl-2-nitrobenzamide analog | nih.gov |

| 5-Methoxy-2-nitrobenzoic acid | Starting material variation | 5-Methoxy-2-nitrobenzamide analog | nih.gov |

| H₂/Pd or Fe/acid | Reduction of nitro group | 2-Amino-4-methoxybenzamide analog | smolecule.com |

| Acetic anhydride | Acetylation of a related amino precursor | N-(4-Methoxy-2-nitrophenyl)acetamide | nih.gov |

Introduction of Heterocyclic Moieties

Incorporating heterocyclic rings into the structure of this compound derivatives is a common strategy in medicinal chemistry to access novel chemical space and potentially new biological activities. These heterocyclic moieties can be introduced at various positions, most commonly via the amide nitrogen.

This is achieved by using a heterocyclic amine as the nucleophile in the amidation reaction. For example, reacting an activated derivative of a substituted nitrobenzoic acid with furfurylamine (B118560) results in the formation of an N-(furan-2-ylmethyl)benzamide. nih.gov Similarly, using 2-amino-5-chloropyridine as the amine component leads to the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, an intermediate in the synthesis of the drug betrixaban. google.com

Another approach involves the synthesis of benzothiazole (B30560) derivatives. For instance, substituted nitrobenzamides have been synthesized by condensing 2-amino-4-chloro-5-methoxy-benzothiazole with various nitrobenzoyl chlorides. jgpt.co.in These examples highlight the modular nature of the synthesis, allowing for the facile incorporation of a wide range of heterocyclic systems.

| Heterocyclic Amine/Precursor | Resulting Heterocyclic Moiety | Reference |

| Furfurylamine | Furan | nih.gov |

| 2-Amino-5-chloropyridine | Pyridine | google.com |

| 2-Amino-4-chloro-5-methoxy-benzothiazole | Benzothiazole | jgpt.co.in |

| Morpholine/Piperidine | Morpholine/Piperidine | researchgate.net |

Mechanistic Aspects of this compound Synthesis

The formation of this compound typically proceeds through a two-step synthetic sequence: the nitration of 4-methoxybenzoic acid followed by amidation of the resulting nitro-substituted carboxylic acid.

Step 1: Electrophilic Nitration of 4-Methoxybenzoic Acid

The initial step involves the nitration of 4-methoxybenzoic acid. This is a classic electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the potent electrophile, the nitronium ion (NO₂⁺).

The mechanism proceeds as follows:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The benzene ring of 4-methoxybenzoic acid acts as a nucleophile, attacking the nitronium ion. The directing effects of the substituents on the ring are crucial for determining the position of nitration.

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

The powerful activating effect of the methoxy group directs the incoming nitro group primarily to the positions ortho to it (positions 3 and 5) and para to it (position 2, which is already occupied by the carboxyl group). The position ortho to the methoxy group and meta to the carboxylic acid group (position 2 relative to the carboxyl) is the most favored, leading to the formation of 4-Methoxy-2-nitrobenzoic acid. chemicalbook.com

Step 2: Amidation of 4-Methoxy-2-nitrobenzoic Acid

The second step is the conversion of the carboxylic acid group of 4-Methoxy-2-nitrobenzoic acid into a primary amide. A common and effective method involves a two-stage process: conversion to an acid chloride followed by reaction with ammonia.

Formation of the Acid Chloride: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This converts the hydroxyl group of the carboxylic acid into a much better leaving group, forming a highly reactive acyl chloride intermediate. The mechanism involves nucleophilic attack by the carboxylic acid oxygen on the sulfur (or carbon) of the chlorinating agent, followed by elimination of byproducts (SO₂ and HCl for thionyl chloride).

Nucleophilic Acyl Substitution: The resulting 4-methoxy-2-nitrobenzoyl chloride is then treated with ammonia (NH₃). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and yielding the final product, this compound. nih.govgoogle.com

An alternative approach for amidation involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for direct reaction with an amine.

Application of Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound can be evaluated through the lens of green chemistry to identify areas for improvement. The 12 Principles of Green Chemistry provide a framework for making chemical processes more environmentally benign. acs.org

Atom Economy: The principle of atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org The traditional amidation route using thionyl chloride has a poor atom economy, as SO₂ and HCl are generated as waste byproducts.

Table 1: Comparison of Synthetic Methods based on Green Chemistry Principles

| Principle | Traditional Method (e.g., via Thionyl Chloride) | Potential Green Alternative | Benefit of Green Alternative |

|---|---|---|---|

| Catalysis | Uses stoichiometric amounts of hazardous reagents like SOCl₂. google.com | Direct catalytic amidation using catalysts like boric acid or transition metals. researchgate.netacs.org | Reduces waste by avoiding stoichiometric reagents and can operate under milder conditions. acs.org |

| Safer Solvents & Auxiliaries | Often employs chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) or excess reagents like pyridine. | Use of safer solvents (e.g., water, ethanol) or solvent-free conditions. researchgate.netnih.gov | Minimizes environmental impact and health hazards associated with volatile organic compounds (VOCs). |

| Energy Efficiency | May require prolonged heating (reflux) for reactions to complete. google.comresearchgate.net | Microwave-assisted synthesis. ajrconline.org | Can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. ajrconline.org |

| Waste Prevention | Generates significant inorganic waste (e.g., salts from neutralization, SO₂ gas). | Solvent-free reactions or catalytic processes minimize byproduct formation. researchgate.netnih.gov | Aligns with the primary goal of green chemistry to prevent waste generation rather than treating it later. |

Solvent-Free and Microwave-Assisted Synthesis: Research into green amide synthesis has demonstrated the feasibility of solvent-free reactions, where reactants are mixed and heated directly, often with a catalyst. researchgate.netnih.gov This approach eliminates the need for solvents, simplifying purification and reducing waste. Furthermore, microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ajrconline.org Applying microwave heating to the synthesis of this compound could significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. acs.org

Use of Greener Reagents: Replacing hazardous reagents is a cornerstone of green chemistry. In the amidation step, thionyl chloride can be substituted with greener activating agents or catalytic systems that operate under milder conditions. For example, boric acid has been used as a catalyst for the direct amidation of carboxylic acids with urea, offering a much safer and more environmentally friendly process. researchgate.net This type of approach, if adapted for this compound synthesis, would represent a significant green improvement.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Methoxy 2 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR spectroscopy of 4-Methoxy-2-nitrobenzamide allows for the identification and assignment of the different hydrogen atoms within the molecule. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons typically appear as a multiplet in the downfield region of the spectrum. One study reported the following chemical shifts: a multiplet at 7.49–7.53 ppm, which can be attributed to two of the aromatic protons, and a doublet of doublets at 7.15 ppm (J = 2.8, 8.4 Hz) corresponding to another aromatic proton. A broad signal observed at 5.80 ppm is characteristic of the amide protons (-CONH₂). thieme-connect.de The methoxy (B1213986) group (-OCH₃) protons would be expected to appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm, although this was not explicitly detailed in the available data.

Table 1: ¹H NMR Spectral Data for this compound No comprehensive experimental data for all protons was found in the searched sources.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic Protons | 7.49–7.53 | Multiplet | Not Reported |

| Aromatic Proton | 7.15 | Doublet of Doublets | 2.8, 8.4 |

| Amide Protons (NH₂) | 5.80 | Broad Signal | Not Applicable |

| Methoxy Protons (OCH₃) | Data Not Available | Data Not Available | Data Not Available |

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound No experimental data was found in the searched sources.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~165-170 |

| Aromatic C-O | ~155-160 |

| Aromatic C-NO₂ | ~145-150 |

| Aromatic C-H | ~110-130 |

| Aromatic C-C(O) | ~130-135 |

| Methoxy (OCH₃) | ~55-60 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for confirming structural assignments by revealing correlations between different nuclei. An HSQC spectrum would show correlations between directly bonded protons and carbons, definitively linking the signals of the aromatic and methoxy protons to their respective carbon atoms. An HMBC spectrum would reveal longer-range couplings (typically over two to three bonds), which would be instrumental in confirming the connectivity of the entire molecule. For instance, correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached, or between the amide protons and the carbonyl carbon, would provide unambiguous evidence for the structure of this compound. No specific 2D NMR data for this compound were found in the available literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the primary amide group, typically in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide (Amide I band) would produce a very strong absorption around 1650-1680 cm⁻¹. The N-H bending of the amide (Amide II band) would be observed near 1600-1640 cm⁻¹. The nitro group (NO₂) would exhibit two strong characteristic stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. blogspot.comorgchemboulder.comspectroscopyonline.com The C-O stretching of the methoxy group would appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be seen in the 1400-1600 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the nitro group and the breathing modes of the aromatic ring are often strong in the Raman spectrum.

No specific experimental IR or Raman spectra for this compound were found in the surveyed literature.

Table 3: Expected Vibrational Frequencies for this compound No experimental data was found in the searched sources.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3400-3200 | Strong, Broad |

| Amide (C=O) | Stretching (Amide I) | 1650-1680 | Very Strong |

| Amide (N-H) | Bending (Amide II) | 1600-1640 | Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 | Very Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300-1370 | Strong |

| Methoxy (C-O) | Asymmetric Stretching | 1200-1275 | Strong |

| Methoxy (C-O) | Symmetric Stretching | 1000-1075 | Medium |

| Aromatic (C-H) | Stretching | >3000 | Medium |

| Aromatic (C=C) | Stretching | 1400-1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound (C₈H₈N₂O₄), the molecular weight is 196.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 196. A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, confirming the elemental composition. One source reported a mass spectrometry result showing an [M+H]⁺ ion at m/z = 197, consistent with the expected molecular weight. thieme-connect.de

The fragmentation of aromatic amides in mass spectrometry often involves characteristic pathways. acs.orgnih.gov Common fragmentation patterns for this compound could include the loss of the amide group (-NH₂) to form a benzoyl cation, or cleavage of the methoxy group. The nitro group can also influence fragmentation through rearrangements and loss of NO or NO₂. A resonance-stabilized benzoyl cation is a common fragment for aromatic amides, which may further lose a molecule of carbon monoxide (CO) to form a phenyl cation. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound Detailed experimental fragmentation data was not found in the searched sources.

| Ion | m/z (Expected) | Possible Identity |

|---|---|---|

| [M+H]⁺ | 197 | Protonated Molecular Ion |

| [M]⁺ | 196 | Molecular Ion |

| [M-NH₂]⁺ | 180 | Loss of Amine Radical |

| [M-NO₂]⁺ | 150 | Loss of Nitro Group |

| [M-OCH₃]⁺ | 165 | Loss of Methoxy Radical |

Single Crystal X-ray Diffraction (SCXRD) Studies of this compound and its Analogs

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While no specific SCXRD studies for this compound were found in the surveyed literature, studies on analogous benzamide (B126) derivatives provide insight into the types of crystal structures that might be expected. For example, many benzamide derivatives crystallize in monoclinic or orthorhombic crystal systems. researchgate.net The crystal packing is often dominated by hydrogen bonding between the amide groups, leading to the formation of dimers or extended chains. The presence of the nitro and methoxy groups would also influence the packing through dipole-dipole interactions and potential weak hydrogen bonds. A successful SCXRD analysis of this compound would provide its precise crystal system (e.g., monoclinic, orthorhombic, triclinic) and space group (e.g., P2₁/c, Pbca), which describe the symmetry of the crystal lattice.

Table 5: Crystallographic Data for this compound No experimental data was found in the searched sources.

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Molecular Conformation and Torsion Angle Analysis

The central structural unit is the benzamide moiety. The planarity of the benzene (B151609) ring is expected, but the substituents will likely exhibit some degree of torsion. Steric hindrance between the ortho-positioned amide and nitro groups is a significant factor. This steric strain would likely force the amide group and the nitro group to twist out of the plane of the benzene ring to achieve a more stable, lower-energy conformation.

The key dihedral angles that define the molecule's conformation are:

C-C-C=O Torsion (Amide Orientation): The rotation around the C(aryl)-C(amide) bond determines the orientation of the carbonyl group relative to the ring.

C-C-N-O Torsion (Nitro Group Orientation): The rotation around the C(aryl)-N(nitro) bond. The nitro group is often found to be only slightly twisted from the plane of the aromatic ring in related structures to maximize resonance, but steric pressure from the adjacent amide group could increase this angle.

C-O-C-C Torsion (Methoxy Group Orientation): The rotation around the C(aryl)-O(methoxy) bond. The methoxy group typically lies nearly co-planar with the benzene ring, with the methyl group pointing either towards or away from the nitro group.

An intramolecular hydrogen bond between the amide N-H and an oxygen atom of the ortho-nitro group is highly probable. This interaction would create a six-membered ring motif, significantly restricting the rotation of both the amide and nitro groups and imparting a more planar and rigid conformation to that portion of the molecule.

Table 1: Principal Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Expected Conformation |

|---|---|---|

| O=C-C-N | Defines the planarity of the amide group with the benzene ring. | Expected to be non-zero due to steric hindrance from the ortho nitro group. |

| C-C-N-O | Defines the orientation of the nitro group relative to the benzene ring. | Likely twisted from the plane of the ring to alleviate steric strain with the amide group. |

| C-C-O-C | Defines the orientation of the methoxy group. | Tends to be near-planar with the benzene ring to facilitate electronic resonance. |

| H-N-C=O | Defines the amide bond conformation. | Expected to be close to 180° (trans), which is typical for secondary amides. |

Intermolecular Hydrogen Bonding and Supramolecular Interactions

The solid-state packing of this compound would be governed by a combination of hydrogen bonds and other supramolecular interactions, leading to the formation of complex three-dimensional architectures.

Hydrogen Bonding:

Intramolecular: As mentioned, a strong S(6) ring motif formed by an N-H···O(nitro) hydrogen bond is anticipated. This is a common feature in ortho-nitroanilines and related structures, contributing significantly to molecular stability and conformation.

Intermolecular: The primary site for intermolecular hydrogen bonding is the amide functional group. The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as an acceptor. This typically leads to the formation of robust chains or dimers. For instance, molecules can link into infinite chains via N-H···O=C hydrogen bonds, a classic interaction in the crystal engineering of amides.

Other Supramolecular Interactions:

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice.

These interactions collectively guide the assembly of molecules into a stable, repeating crystalline structure.

Table 2: Potential Hydrogen Bonding and Supramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intramolecular H-Bond | Amide (N-H) | Nitro (O-N) | Formation of a stable six-membered ring, influencing planarity. |

| Intermolecular H-Bond | Amide (N-H) | Carbonyl (O=C) | Leads to the formation of supramolecular chains or dimers, defining the primary crystal packing motif. |

| π-π Stacking | Benzene Ring | Benzene Ring | Aromatic ring stacking interactions contributing to crystal stability. |

| Weak C-H···O H-Bond | Aromatic/Methyl (C-H) | Nitro/Carbonyl/Methoxy (O) | Secondary interactions that refine the three-dimensional packing structure. |

Polymorphism and Solid-State Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Although no specific polymorphs of this compound have been reported in the scientific literature, the molecule possesses the characteristics that make polymorphism likely.

The potential for different conformers (conformational polymorphism) is a key factor. The degree of twisting of the amide and nitro groups relative to the benzene ring can vary, leading to different molecular shapes that may pack in distinct ways. Furthermore, the methoxy group can also adopt different orientations.

Different arrangements of intermolecular hydrogen bonds can also give rise to polymorphism. For example, the classic amide N-H···O=C hydrogen bond can form different patterns (e.g., chains vs. dimers), resulting in different crystal lattices with varying stabilities and physical properties. The existence of multiple hydrogen bond acceptors (carbonyl, nitro, and methoxy oxygens) increases the complexity and likelihood of forming various stable packing arrangements. Given these factors, it is plausible that this compound could crystallize into multiple polymorphic forms under different crystallization conditions (e.g., solvent, temperature, pressure).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted nitrobenzene chromophore. The benzene ring, nitro group (-NO₂), and carbonyl group (C=O) of the amide are all chromophoric, while the methoxy (-OCH₃) and amino (-NH) functionalities act as powerful auxochromes, modifying the absorption characteristics of the primary chromophores.

The key electronic transitions expected are:

π → π* Transitions: These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The conjugation of the benzene ring with the nitro and carbonyl groups would lead to strong absorption bands. The electron-donating methoxy and amino groups would cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted benzene.

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro, carbonyl, and methoxy groups) to a π* antibonding orbital. These transitions are typically observed as shoulders on the main π → π* absorption bands or as separate, weak bands at longer wavelengths.

Table 3: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Associated Functional Groups | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Substituted Benzene Ring, Nitro Group, Carbonyl Group | 250-350 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π* | Nitro Group (O=N-O) | > 300 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) |

| n → π* | Carbonyl Group (C=O) | ~280-300 nm | Low ( < 1,000 L mol⁻¹ cm⁻¹) |

Computational and Theoretical Investigations of 4 Methoxy 2 Nitrobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for predicting the geometric and electronic properties of a molecule. DFT is used to determine the ground-state electronic structure, offering insights into molecular stability, reactivity, and spectroscopic properties.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.comlibretexts.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. For a molecule like 4-Methoxy-2-nitrobenzamide, DFT calculations would reveal the localization of the HOMO and LUMO. It could be anticipated that the electron-rich methoxy (B1213986) group and the aromatic ring would contribute significantly to the HOMO, while the electron-withdrawing nitro and amide groups would heavily influence the LUMO.

In a study on related nitroaromatic compounds, DFT calculations were used to determine FMO energies. For instance, theoretical analysis of similar structures helps illustrate the type of data generated.

Table 1: Illustrative Frontier Molecular Orbital Energies from a DFT Study on an Analogous Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.55 |

| LUMO | -2.77 |

| Energy Gap (ΔE) | 3.78 |

Data presented is illustrative of typical results from DFT calculations on similar molecular systems and does not represent actual calculated values for this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents neutral or regions with near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, highlighting these as key sites for hydrogen bonding and electrophilic interactions. mdpi.com Conversely, the hydrogen atoms of the amide group and the aromatic ring would likely exhibit positive potential (blue), indicating their role as potential hydrogen bond donors. mdpi.com This analysis is crucial for understanding intermolecular interactions, including how the molecule might interact with a biological receptor.

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

While specific docking studies for this compound have not been reported, research on other nitrobenzamide derivatives demonstrates the methodology. For example, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents provides a clear template for such an investigation. nih.govresearchgate.net

Molecular docking simulations predict the binding conformation (mode or pose) of a ligand within a receptor's active site. The simulation scores these poses using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. A lower binding energy value indicates a more favorable and stable interaction.

In the aforementioned study on nitrobenzamide derivatives, compounds were docked into the active sites of α-glucosidase and α-amylase. nih.gov The results showed binding energies ranging from -7.9 to -9.8 kcal/mol, indicating strong binding potential. nih.gov A similar study on this compound would require a specific protein target, and the results would yield a predicted binding energy and the most stable 3D orientation within the active site.

Table 2: Example of Predicted Binding Affinities for Analogous Nitrobenzamide Derivatives Against α-Amylase

| Compound Derivative | Binding Energy (kcal/mol) |

|---|---|

| Derivative 5a | -8.9 |

| Derivative 5f | -9.3 |

| Derivative 5j | -9.8 |

| Derivative 5o | -9.7 |

Data is from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and is presented for illustrative purposes. nih.gov

Beyond predicting affinity, docking analysis provides detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues of the receptor. These interactions, which stabilize the ligand-receptor complex, include:

Hydrogen bonds

Hydrophobic interactions

Electrostatic (charge-charge) interactions

Pi-pi stacking

Analysis of docked nitrobenzamide derivatives revealed that their functional groups formed critical interactions. For instance, the nitro group's oxygen atoms and the sulfonamide group were found to act as hydrogen bond acceptors with residues like Asp349. researchgate.net The aromatic rings frequently engaged in hydrophobic and pi-stacking interactions with residues such as Phe298. researchgate.net Identifying these key interacting residues is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into conformational flexibility and the stability of ligand-receptor complexes in a simulated physiological environment. researchgate.net

MD simulations are often used to refine and validate the results of molecular docking. nih.gov By simulating the docked complex for a period (typically nanoseconds), researchers can assess whether the predicted binding pose is stable. A key metric used for this assessment is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A low and stable RMSD value for the ligand and protein backbone suggests that the complex remains in a stable conformation throughout the simulation. researchgate.net

In studies of related benzamide (B126) derivatives, MD simulations confirmed the stability of the top-scoring ligand-protein complexes predicted by docking. nih.govresearchgate.net The analysis of RMSD plots showed minimal fluctuations, indicating that the ligand did not diffuse away from the active site and that the binding interactions were maintained. Such an analysis for this compound would provide crucial information on its conformational preferences and the dynamic stability of its interactions with a given biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No dedicated QSAR models or studies focusing on predicting the biological activity of this compound were found. This type of computational analysis, which correlates variations in the chemical structures of compounds with their biological activities, has not been published specifically for this molecule.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

There are no available crystallographic studies or publications that perform a Hirshfeld surface analysis on this compound. This technique, used to analyze and quantify intermolecular interactions within a crystal lattice, has not been applied to this specific compound in published research. Therefore, data on its intermolecular contacts is not available.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological and pharmacological properties of the chemical compound This compound that would allow for the creation of the requested article.

The provided outline requires detailed information on antimicrobial and anticancer activities, including specific data on bacterial and fungal efficacy, mechanisms of action, studies on cancer cell lines, and the induction of apoptosis. Searches for this specific compound did not yield any studies containing this information.

While research exists for structurally related compounds—such as 4-Methoxy-2-nitrobenzoic acid (a precursor) or other molecules containing nitro and methoxy groups on different chemical scaffolds—extrapolating this data would be scientifically inaccurate and would not pertain to this compound itself.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" in adherence to the strict outline provided.

Biological Activity and Pharmacological Potential of 4 Methoxy 2 Nitrobenzamide

Anticancer (Cytotoxic) Activity

Investigation of Molecular Targets in Cancer Pathways

The benzamide (B126) scaffold is a common feature in molecules screened for anticancer properties. The versatility of this structure allows for the design of compounds that can interact with numerous biological targets implicated in cancer. Furthermore, the nitroaromatic group, a key feature of 4-Methoxy-2-nitrobenzamide, is of significant interest in oncology, particularly for developing hypoxia-activated prodrugs. nih.gov These compounds are designed to be selectively activated under the low-oxygen conditions characteristic of solid tumors, thereby targeting cancer cells while minimizing effects on healthy tissues. nih.gov

Research into a related compound, 4-¹¹C-Methoxy N-(2-Diethylaminoethyl) benzamide (4-¹¹C-MBZA), has shown its potential as a PET imaging probe that selectively targets melanoma. nih.gov In preclinical studies, this compound demonstrated high uptake in melanoma tumor xenografts, suggesting a propensity for this type of benzamide derivative to accumulate in cancer cells. nih.gov However, specific molecular targets for this compound itself within cancer pathways have not been detailed in the available research.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory effects of this compound are not prominent, various derivatives containing either methoxy (B1213986) or nitro-moieties have been investigated for such properties.

Lipoxygenases (LOX) are a family of enzymes involved in the inflammatory process through the production of leukotrienes and other lipid mediators. nih.gov Inhibition of these enzymes is a target for anti-inflammatory therapies. nih.govnih.gov While there is no specific data on this compound as a lipoxygenase inhibitor, studies on other substituted benzamide derivatives have shown potent activity. For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase, displaying activity in the nanomolar range. nih.gov This indicates that the broader benzamide structure can be optimized to effectively inhibit key enzymes in the inflammatory cascade.

Antitubercular Activity against Mycobacterium tuberculosis

The nitrobenzamide scaffold has emerged as a highly promising area in the search for new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. rhhz.netmdpi.com The rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has intensified the need for novel therapeutic agents. rhhz.net Several nitrobenzamide derivatives have shown potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. rhhz.netnih.gov Research indicates that strong electron-withdrawing groups, such as the nitro (NO₂) group, are essential for high antitubercular potency. rhhz.net Specifically, 3,5-dinitrobenzamide (B1662146) derivatives have been found to be among the most active compounds. mdpi.comnih.gov

Table 1: Antitubercular Activity of Select Nitrobenzamide Derivatives This table presents data for compounds structurally related to this compound to illustrate the activity of the broader nitrobenzamide class.

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| N-benzyl 3,5-dinitrobenzamides | M. tuberculosis H37Rv & drug-resistant isolates | Excellent activity with MIC values < 0.016 µg/mL, comparable to the advanced DprE1 inhibitor PBTZ169. | rhhz.net |

| 3,5-dinitro esters | M. tuberculosis | Identified as the most active series among a library of 64 nitrobenzoate derivatives. | ucp.pt |

| N-alkyl 3,5-dinitrobenzamides | M. tuberculosis H37Rv | Derivatives with intermediate lipophilicity showed the best activities, with MIC values as low as 16 ng/mL. | mdpi.com |

A primary molecular target for many antitubercular nitroaromatic compounds is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.gov This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. researchgate.net Nitrobenzamides, like the related nitrobenzothiazinones (BTZs), can act as covalent inhibitors of DprE1. nih.gov The mechanism involves the reduction of the compound's nitro group by the FAD cofactor within the enzyme's active site, forming a reactive nitroso species. nih.gov This intermediate then forms a covalent bond with a key cysteine residue (Cys387) in DprE1, leading to irreversible inhibition of the enzyme and subsequent bacterial death. nih.govpreprints.org The potent activity of compounds like the 3,5-dinitrobenzamides is attributed to this mechanism of action. mdpi.comnih.gov

Antiviral Activity (e.g., Hepatitis B Virus (HBV), Hepatitis C Virus (HCV))

The benzamide scaffold has also been explored for its antiviral potential. While no direct anti-HBV or anti-HCV activity has been reported for this compound, a structurally related N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has demonstrated significant activity against the Hepatitis B virus. nih.govnih.gov This compound was found to be a more potent inhibitor of both wild-type and drug-resistant HBV strains than the established antiviral drug lamivudine. nih.govnih.gov The proposed mechanism of action involves increasing the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase with known anti-HBV activity. nih.govnih.gov

Table 2: In Vitro Anti-HBV Activity of a Benzamide Derivative This table shows data for a related benzamide compound, as specific antiviral data for this compound is not available.

| Compound | HBV Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| IMB-0523 | Wild-type | 1.99 | nih.govnih.gov |

| IMB-0523 | Lamivudine-resistant | 3.30 | nih.govnih.gov |

| Lamivudine (Control) | Wild-type | 7.37 | nih.govnih.gov |

| Lamivudine (Control) | Lamivudine-resistant | >440 | nih.govnih.gov |

Inhibition of Viral Replication Mechanisms

Recent studies have focused on the antiviral properties of benzamide derivatives containing a nitrophenyl moiety, a structure closely related to this compound. A series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed as inhibitors of deubiquitinase (DUB) enzymes. rsc.orgresearchgate.net These enzymes are crucial for the replication of numerous viruses, including Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus. rsc.orgresearchgate.net The inhibition of DUBs presents a promising strategy for developing new antiviral agents. rsc.org

In vitro antiviral screening of these derivatives demonstrated strong to very strong activity against Adenovirus, HSV-1, and coxsackievirus, with IC₅₀ values in the micromolar range. rsc.orgresearchgate.net For instance, the most potent compound against Adenovirus exhibited an IC₅₀ of 10.22 µM. researchgate.net This suggests that the core structure, which shares features with this compound, is a viable scaffold for targeting viral replication pathways. rsc.org

Furthermore, another related benzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has shown potent activity against the Hepatitis B virus (HBV). nih.gov This compound was found to be a more effective inhibitor of both wild-type and drug-resistant HBV strains than the established drug lamivudine, possibly by increasing intracellular levels of the antiviral protein APOBEC3G (A3G). nih.gov

| Compound Class | Target Virus | Reported Activity (IC₅₀) | Proposed Mechanism |

|---|---|---|---|

| 4-(2-nitrophenoxy)benzamide Derivatives | Adenovirus | 10.22 µM to 15.77 µM | Deubiquitinase (DUB) Inhibition |

| 4-(2-nitrophenoxy)benzamide Derivatives | HSV-1 | Strong activity reported | Deubiquitinase (DUB) Inhibition |

| 4-(2-nitrophenoxy)benzamide Derivatives | Coxsackievirus | Strong activity reported | Deubiquitinase (DUB) Inhibition |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Hepatitis B Virus (wild-type) | 1.99 µM | Increased intracellular A3G levels |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Hepatitis B Virus (drug-resistant) | 3.30 µM | Increased intracellular A3G levels |

Targeting Viral Enzymes (e.g., NS5B)

The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a primary target for antiviral drug development. nih.govnih.gov Various classes of inhibitors, including nucleoside and non-nucleoside compounds, have been developed to target this enzyme. wikipedia.org However, a review of the available scientific literature did not yield direct evidence of inhibitory activity by this compound against viral enzymes such as NS5B.

Enzyme Inhibition Profiles

The benzamide moiety is a common feature in many enzyme inhibitors. Research has explored the role of substituted benzamides in modulating the activity of various enzymes critical to physiological and pathological processes.

Inhibition of Specific Enzymes (e.g., Thrombin, Factor Xa, Carbonic Anhydrase, GlmU, Urease)

While direct studies on this compound are not prevalent for all the listed enzymes, significant findings exist for structurally related compounds, particularly as inhibitors of Factor Xa (FXa).

Factor Xa: Systematic structure-activity relationship (SAR) studies have led to the discovery of a class of potent and orally bioavailable direct FXa inhibitors. nih.gov One such clinical candidate, betrixaban, is N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide. This molecule incorporates a 5-methoxybenzamide component, a positional isomer of the 4-methoxybenzamide (B147235) structure. The development of these inhibitors involved extensive modification of the substituted benzamide rings to optimize potency and selectivity, highlighting the importance of the methoxybenzamide scaffold in FXa inhibition. nih.gov

For the other enzymes listed—Thrombin , Carbonic Anhydrase , GlmU , and Urease —a review of the scientific literature did not reveal direct evidence of inhibitory activity by this compound. While inhibitors for these enzymes containing benzamide or methoxyphenyl groups exist, specific data for the this compound substitution pattern is not available.

Structure-Based Rationalization of Inhibitory Potency and Selectivity

The rational design of enzyme inhibitors often relies on understanding the three-dimensional interactions between the compound and the enzyme's active site. For the methoxybenzamide-containing Factor Xa inhibitors, SAR studies demonstrated that modifications to each of the phenyl rings systematically altered the inhibitory activity. nih.gov The placement and nature of substituents on the benzamide core are critical for achieving high potency and selectivity.

The conformation of the this compound scaffold itself can be inferred from crystallographic studies of related molecules. In the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide unit is not planar with the adjoining benzene (B151609) rings. researchgate.net The methoxy and nitro substituents lie nearly in the plane of their respective aromatic rings. researchgate.net This conformational information is crucial for computational docking studies and for rationalizing how such a scaffold might orient itself within a protein's binding pocket to exert an inhibitory effect. The relative orientation of the methoxy and nitro groups can influence hydrogen bonding and steric interactions, thereby determining both potency and selectivity for a given enzyme target.

Receptor Modulatory Effects

Beyond enzyme inhibition, the 4-methoxybenzamido structure has been identified as a key pharmacophore for modulating the activity of certain G-protein coupled receptors (GPCRs).

Interaction with G-Protein Coupled Receptors (e.g., CCR3)

While the literature reviewed did not provide specific data on the interaction of this compound with the C-C chemokine receptor 3 (CCR3), significant findings have been made regarding its interaction with another GPCR.

Research has identified derivatives containing the 4-methoxybenzamido moiety as potent and selective agonists for the orphan G protein-coupled receptor GPR35. nih.govnih.gov Specifically, a class of 8-amido-chromen-4-one-2-carboxylic acids were optimized to yield agonists with nanomolar potency for human GPR35. nih.gov

One of the most potent compounds identified is 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid . nih.gov This compound acts as a powerful pharmacological tool for studying GPR35, with a high affinity for the human receptor. nih.gov Competition assays and functional tests have confirmed its role as a potent agonist, demonstrating the importance of the 4-methoxybenzamido group for GPR35 activation. nih.gov

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |

|---|---|---|---|

| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Human GPR35 | Not explicitly stated in source | 12.1 |

| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Human GPR35 | Not explicitly stated in source | 11.1 |

| 6-bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Human GPR35 | 0.589 | 5.54 |

Angiotensin-II Receptor Antagonism

No published research is currently available to describe the angiotensin-II receptor antagonist activity of this compound.

Detailed Research Findings

Due to the absence of research in this specific area, there are no findings to report.

Data Tables

No data is available to be presented in tabular format.

Structure Activity Relationship Sar and Rational Drug Design for 4 Methoxy 2 Nitrobenzamide Derivatives

Positional Isomerism and its Impact on Biological Activity

Isomerism, the phenomenon where compounds share the same molecular formula but differ in the arrangement of atoms, plays a critical role in determining the biological activity of a molecule. solubilityofthings.com For aromatic compounds like 4-methoxy-2-nitrobenzamide, positional isomerism—the different placement of substituents on the benzene (B151609) ring—can profoundly alter the molecule's interaction with biological targets. nih.gov

The specific arrangement of the methoxy (B1213986) and nitro groups on the benzamide (B126) scaffold is critical. The "4-methoxy-2-nitro" substitution pattern creates a unique electronic and steric environment. Shifting these functional groups to other positions on the ring would generate distinct isomers, such as 2-methoxy-4-nitrobenzamide (B3022708) or 5-methoxy-2-nitrobenzamide, each with a potentially different biological profile.

The relative positions of the electron-donating methoxy group and the strongly electron-withdrawing nitro group influence the electron distribution across the aromatic ring. quora.com This, in turn, affects the molecule's dipole moment, polarity, and its ability to participate in key interactions like hydrogen bonding and π-π stacking within a receptor's binding pocket. For instance, the nitro group's ability to stabilize a negative charge is most effective when it is ortho or para to the site of interaction, a factor that changes with isomeric position. quora.com

Furthermore, the location of these substituents dictates their spatial orientation relative to the amide side chain, which is often crucial for anchoring the molecule to its target. A change in position can lead to steric clashes with amino acid residues in a binding site or, conversely, facilitate more favorable contacts. Therefore, the specific 4-methoxy-2-nitro arrangement is a key determinant of its activity, and any isomeric variation would necessitate a full re-evaluation of its SAR.

Influence of the Nitro Group on Pharmacological Activity and Reactivity

The nitro group (NO₂) is a powerful and versatile functional group in drug design, capable of exerting significant influence over a molecule's biological and chemical properties. acs.orgmdpi.com Its presence on the this compound scaffold is a primary driver of its pharmacological potential and reactivity.

Reactivity and Bioactivation: A key feature of many nitroaromatic drugs is their capacity for bioreduction. scielo.brnih.gov The nitro group can undergo a multi-step enzymatic reduction within biological systems, often mediated by nitroreductase enzymes found in both mammalian cells and microorganisms. scielo.brresearchgate.net This process generates a series of reactive intermediates, including the nitroso and hydroxylamine (B1172632) derivatives. nih.goveurekaselect.com These reactive species are often the ultimate effectors of the drug's biological activity, capable of covalently modifying target macromolecules. This bioactivation mechanism is the basis for the selective toxicity of many antimicrobial and anticancer agents containing a nitroaromatic moiety. nih.govsvedbergopen.com Therefore, the nitro group can be considered both a pharmacophore (essential for activity) and a potential toxicophore (responsible for toxicity), a duality that must be carefully managed in drug design. mdpi.commdpi.com

Role of the Methoxy Group in Modulating Activity and Pharmacokinetics

The methoxy group (-OCH₃) is a common substituent in drug molecules, valued for its ability to fine-tune a compound's biological activity and pharmacokinetic properties. nih.gov In the this compound structure, its contribution is multifaceted, influencing everything from receptor binding to metabolic stability.

Modulation of Physicochemical Properties and Binding: The methoxy group is considered a non-lipophilic substituent when attached to an aromatic ring. tandfonline.com It can act as a hydrogen bond acceptor via its oxygen atom, an interaction that can be crucial for anchoring a ligand within a protein's binding pocket. researchgate.net Simultaneously, its methyl component can engage in favorable van der Waals or hydrophobic interactions. tandfonline.com Studies on other benzamide derivatives have shown that the presence of a para-methoxy group can dramatically improve receptor binding affinity and selectivity. researchgate.netnih.gov This is achieved by optimizing the electronic and steric profile of the molecule to better complement the target's active site.

Impact on Pharmacokinetics (ADME): The methoxy group significantly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. nih.gov Its influence on polarity and solubility can affect how a drug is absorbed and distributed throughout the body. However, the methoxy group is also a known metabolic liability. It is susceptible to oxidative O-demethylation by cytochrome P450 enzymes in the liver, converting it to a hydroxyl group. researchgate.net This metabolic pathway is a common route for drug clearance and can limit the compound's duration of action. Medicinal chemists must often consider this liability, sometimes employing strategies like steric shielding to hinder metabolic attack and improve the compound's pharmacokinetic profile. tandfonline.com

Strategic Modifications of the Amide Side Chain for Enhanced Efficacy

The amide bond is a cornerstone of the this compound structure, providing a critical anchor for molecular recognition. However, it is also a point of potential metabolic vulnerability. Strategic modification of the amide side chain is a primary approach to enhance efficacy, selectivity, and metabolic stability. mdpi.com

N-Substituent Modification: One of the most direct strategies involves introducing various substituents on the amide nitrogen. This allows for the exploration of new interaction vectors and the occupation of adjacent pockets within the target's binding site. By synthesizing a library of N-alkyl or N-aryl derivatives, chemists can probe the steric and electronic requirements of the target, often leading to significant gains in potency. Polar substituents can be introduced to engage in hydrogen bonding, while hydrophobic groups can interact with lipophilic pockets. nih.gov

Amide Bond Bioisosteres: The amide group is susceptible to enzymatic hydrolysis by proteases and amidases, which can lead to rapid metabolism and poor bioavailability. cambridgemedchemconsulting.com A powerful strategy to overcome this is the use of bioisosteres —functional groups that mimic the key properties of the amide bond but offer improved metabolic stability. nih.govdrughunter.comcambridgemedchemconsulting.com This approach can lead to new chemical entities with significantly improved drug-like properties. benthamscience.com

Common bioisosteric replacements for the amide group include five-membered heterocyclic rings, which maintain a similar spatial arrangement of atoms and hydrogen bonding capabilities.

| Amide Group | Common Bioisosteres | Key Advantages |

| -CO-NH- | 1,2,4-Oxadiazole | Resistant to hydrolysis, mimics H-bond acceptor/donor pattern. nih.gov |

| 1,2,3-Triazole | Chemically stable, accessible via "click" chemistry. cambridgemedchemconsulting.com | |

| Tetrazole | Can serve as a non-classical bioisostere. | |

| Fluoroalkene | Mimics the peptide bond's planarity and dipole moment. | |

| Trifluoroethylamine | Enhances metabolic stability and reduces amine basicity. drughunter.com |

By replacing the labile amide bond with one of these more robust linkers, researchers can design derivatives of this compound with enhanced pharmacokinetic profiles while retaining or improving the desired biological activity.

Development of Novel Scaffolds based on the this compound Core

The this compound core is not only a template for optimization through substituent modification but also serves as a foundational structure for the development of entirely new chemical scaffolds. Techniques like "scaffold hopping" are employed to replace the central benzamide core with other structurally distinct but functionally similar frameworks. nih.gov This strategy aims to discover novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable patentability.

Fragment-Based Drug Design and Virtual Screening Approaches

Modern drug discovery often employs powerful computational and experimental techniques to accelerate the identification of lead compounds. Fragment-based drug design (FBDD) and virtual screening are two such approaches that are highly applicable to the this compound scaffold. frontiersin.orgyoutube.com

Fragment-Based Drug Design (FBDD): FBDD begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.gov A molecule like this compound itself, or smaller components of it (e.g., nitroanisole), could be identified as a fragment hit. Once a fragment is validated, its structure is used as a starting point for optimization. This can be achieved through several strategies:

Fragment Growing: Adding new functional groups to the fragment to pick up additional interactions with the target.

Fragment Linking: Identifying two different fragments that bind to adjacent sites and connecting them with a chemical linker to create a single, more potent molecule. frontiersin.org

This bottom-up approach is highly efficient, as it builds molecular complexity in a guided manner, ensuring that each addition contributes positively to the binding affinity. nih.gov

Virtual Screening: Virtual screening uses computational methods to screen large libraries of digital compounds against a 3D model of a biological target. nih.gov If the target of this compound is known, its structure can be used as a query in a similarity search to find other commercially available compounds with similar properties. Alternatively, if the 3D structure of the target protein is available, molecular docking simulations can be performed to predict how thousands or millions of different molecules might bind. This allows researchers to prioritize a smaller, more manageable number of compounds for actual laboratory testing, saving significant time and resources. These computational approaches, combined with traditional SAR studies, provide a powerful platform for the rational design of novel drugs based on the this compound core.

Future Perspectives and Translational Research for 4 Methoxy 2 Nitrobenzamide

Identification of Novel Biological Targets and Therapeutic Applications

The unique chemical structure of 4-Methoxy-2-nitrobenzamide suggests several avenues for exploring its biological activity and identifying therapeutic targets. The presence of the nitro group, in particular, is a key feature in many bioactive compounds.

Anticancer Potential: Nitro(het)aromatic compounds are under investigation as bioreductive agents for cancer therapy. mdpi.com These compounds can be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors, transforming them into cytotoxic agents that can kill cancer cells. mdpi.com This suggests that this compound could be a candidate for development as a hypoxia-activated prodrug.

Antimycobacterial Activity: Derivatives of nitrobenzamide have been identified as potent inhibitors of the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) in Mycobacterium tuberculosis. mdpi.com DprE1 is essential for the synthesis of the mycobacterial cell wall, making it a promising target for new anti-tuberculosis drugs. mdpi.commdpi.com The mechanism of action involves the reduction of the nitro group by a cofactor within the enzyme, leading to the formation of a covalent bond that permanently inhibits the enzyme. mdpi.com Research into N-alkyl nitrobenzamides has shown promising antitubercular activities. mdpi.com

Broad-Spectrum Biological Activity: The nitro group is a common feature in a wide range of pharmaceuticals with diverse therapeutic effects, including antimicrobial, antiparasitic, anti-inflammatory, and anticancer properties. nih.govnih.gov Aromatic nitro compounds have also been explored for the treatment of AIDS through the inhibition of the HIV nucleocapsid protein P7. google.com The methoxy (B1213986) group, on the other hand, is present in various benzamide (B126) derivatives with activities such as protein tyrosine phosphatase 1B (PTP1B) inhibition for potential diabetes treatment, as well as antiarrhythmic and anticonvulsant effects. nih.govnih.gov